N'-(1-amino-2-cyanoethylidene)-1-benzylpiperidine-4-carbohydrazide
CAS No.:
Cat. No.: VC13319306
Molecular Formula: C16H21N5O
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N5O |
|---|---|
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | N-[(1-amino-2-cyanoethylidene)amino]-1-benzylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H21N5O/c17-9-6-15(18)19-20-16(22)14-7-10-21(11-8-14)12-13-4-2-1-3-5-13/h1-5,14H,6-8,10-12H2,(H2,18,19)(H,20,22) |
| Standard InChI Key | UFAWCJIHABPQKV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NN=C(CC#N)N)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1C(=O)NN=C(CC#N)N)CC2=CC=CC=C2 |
Introduction
N'-(1-amino-2-cyanoethylidene)-1-benzylpiperidine-4-carbohydrazide, also known as 1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide, is a complex organic compound with a molecular formula of C16H21N5O and a molecular weight of 299.37 g/mol . This compound belongs to the class of hydrazides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine group. The presence of a benzyl group attached to the piperidine ring and a cyano group in the ethanimidoyl moiety suggests potential applications in pharmaceutical chemistry due to its structural complexity and functional groups.
Synonyms
-
1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide
-
N-[(Z)-(1-amino-2-cyanoethylidene)amino]-1-benzylpiperidine-4-carboxamide
-
AKOS005098781
-
6R-0208
Synthesis and Preparation
While specific synthesis protocols for N'-(1-amino-2-cyanoethylidene)-1-benzylpiperidine-4-carbohydrazide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses starting from simpler piperidine derivatives. For instance, 4-amino-1-benzylpiperidine can be used as a starting material for various transformations . The synthesis of such compounds typically requires careful control of reaction conditions to ensure the formation of the desired functional groups and stereochemistry.
Biological Activity and Potential Applications
Although specific biological activity data for N'-(1-amino-2-cyanoethylidene)-1-benzylpiperidine-4-carbohydrazide are not readily available, compounds with similar structures have shown potential in various biological applications. For example, piperidine derivatives have been explored for their affinity towards monoamine transporters, such as dopamine and norepinephrine transporters . The presence of a cyano group and a hydrazide functionality in this compound could potentially contribute to its interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume